REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[C:4]([NH:19]C(=O)C)[S:5][C:6]=1[C:7]1[N:8]=[C:9]([NH:12][C:13]2[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=2)[S:10][CH:11]=1.Cl.C([O-])(O)=O.[Na+]>C(O)C>[CH3:1][C:2]1[N:3]=[C:4]([NH2:19])[S:5][C:6]=1[C:7]1[N:8]=[C:9]([NH:12][C:13]2[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=2)[S:10][CH:11]=1 |f:2.3|
|
Name
|
N-[4′-Methyl-2-(pyridin-3-ylamino)-[4,5′]bithiazolyl-2′-yl]-acetamide
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
CC=1N=C(SC1C=1N=C(SC1)NC=1C=NC=CC1)NC(C)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After a further 24 hours at reflux the reaction mixture
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
is cooled
|
Type
|
FILTRATION
|
Details
|
The title compound is collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give a light brown solid
|
Name
|
|
Type
|
|
Smiles
|
CC=1N=C(SC1C=1N=C(SC1)NC=1C=NC=CC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |